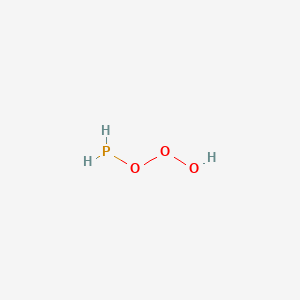
ethanediperoxoic acid;propyl butaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediperoxoic acid and propyl butaneperoxoate are organic peroxides, which are compounds containing an oxygen-oxygen single bond. These compounds are known for their strong oxidizing properties and are used in various chemical processes, including polymerization and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanediperoxoic acid can be synthesized by the reaction of hydrogen peroxide with oxalic acid under acidic conditions. The reaction typically involves the use of sulfuric acid as a catalyst and is carried out at low temperatures to prevent decomposition of the peroxide.
Propyl butaneperoxoate can be prepared by the esterification of butaneperoxoic acid with propanol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires careful control of temperature to avoid decomposition of the peroxide.
Industrial Production Methods
Industrial production of ethanediperoxoic acid and propyl butaneperoxoate involves similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors designed to handle the highly reactive and potentially hazardous nature of peroxides. Safety measures, such as temperature control and the use of stabilizers, are critical to prevent accidental decomposition and explosions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediperoxoic acid and propyl butaneperoxoate undergo various types of chemical reactions, including:
Oxidation: These compounds are strong oxidizing agents and can oxidize a wide range of organic and inorganic substances.
Reduction: Under certain conditions, these peroxides can be reduced to their corresponding alcohols or acids.
Substitution: They can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Reactions are typically carried out under acidic or basic conditions, depending on the substrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce peroxides to alcohols or acids.
Substitution: Substitution reactions often require the use of catalysts or specific reaction conditions to facilitate the replacement of the peroxide group.
Major Products Formed
Oxidation: Major products include oxidized organic compounds, such as ketones, aldehydes, and carboxylic acids.
Reduction: Major products include alcohols and acids.
Substitution: Major products depend on the substituent introduced and can include a wide range of functionalized organic compounds.
Applications De Recherche Scientifique
Ethanediperoxoic acid and propyl butaneperoxoate have several scientific research applications, including:
Chemistry: Used as oxidizing agents in organic synthesis and polymerization reactions.
Biology: Studied for their potential use in biochemical assays and as tools for studying oxidative stress in biological systems.
Medicine: Investigated for their potential use in antimicrobial and anticancer therapies due to their strong oxidizing properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanediperoxoic acid and propyl butaneperoxoate involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can react with various substrates, leading to oxidation or other chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen peroxide: A common oxidizing agent with similar properties but less stability.
Benzoyl peroxide: Another organic peroxide used in polymerization and as an acne treatment.
Di-tert-butyl peroxide: Used as an initiator in polymerization reactions.
Uniqueness
Ethanediperoxoic acid and propyl butaneperoxoate are unique in their specific reactivity and stability profiles. They offer a balance between strong oxidizing power and manageable stability, making them suitable for a range of applications in both research and industry.
Propriétés
IUPAC Name |
ethanediperoxoic acid;propyl butaneperoxoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3.C2H2O6/c1-3-5-7(8)10-9-6-4-2;3-1(7-5)2(4)8-6/h3-6H2,1-2H3;5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAAXJDULKSICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OOCCC.C(=O)(C(=O)OO)OO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
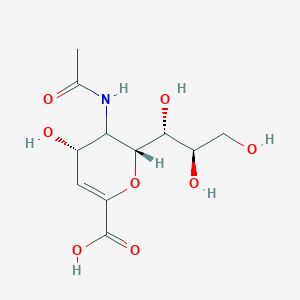
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid;sulfane](/img/structure/B8256465.png)
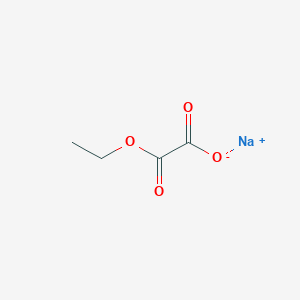
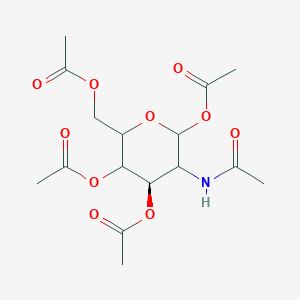
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(2+);1-methyl-4-propan-2-ylbenzene](/img/structure/B8256481.png)
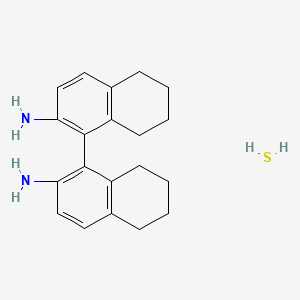
![[S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8256498.png)
![Tert-butyl 3-(2,7-dichloro-8-fluoropyrido[4,3-D]pyrimidin-4-YL)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8256508.png)

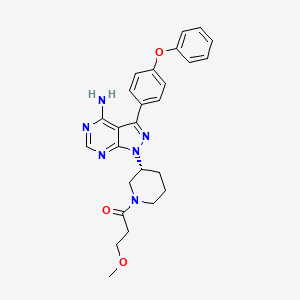
![Ethyl N-(3-{[N-(4-cyanophenyl)glycyl]amino}-4-{[N-(4-cyanophenyl)glycyl](methyl)amino}benzoyl)-N-2-pyridinyl-beta-alaninate](/img/structure/B8256525.png)
